

Head-to-Head Comparison of Luteolin 7-Sulfate Analytical Standards

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For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and biological assays. This guide provides a head-to-head comparison of commercially available **Luteolin 7-sulfate** analytical standards based on supplier-provided data. **Luteolin 7-sulfate**, a sulfated flavonoid, is noted for its biological activities, including the attenuation of melanin synthesis.[1] [2][3]

Product Specification Comparison

The following table summarizes the key specifications of **Luteolin 7-sulfate** analytical standards from various suppliers. This data is compiled from publicly available Certificates of Analysis and product datasheets.



Specification	MedChemExpr ess	GlpBio	Chengdu Biopurify	Biosynth
Catalog No.	HY-N6901[4]	GC20648 (Implied)	BP2066[5]	GCA85757[6]
CAS No.	56857-57-9[4]	56857-57-9[2]	56857-57-9[5]	56857-57-9[6]
Molecular Formula	C15H10O9S[4]	C15H10O9S[2]	C15H10O9S[5]	C15H10O9S[6]
Molecular Weight	366.30[4]	366.3[2]	366.296[5]	366.3[6]
Purity	≥95.0% (NMR)[4]	>98.00%[2]	95%~99% (HPLC-DAD or/and HPLC- ELSD)[5]	Not explicitly stated
Appearance	Light yellow to yellow (Solid)[4]	Not specified	Not specified	Not specified
Identification Method	¹ H NMR[4]	Not specified	Mass, NMR[5]	Not specified
Storage (Short- term)	4°C, protect from light[4]	-20°C[2]	Refrigerate or freeze[5]	Not specified
Storage (Long- term)	-80°C, 6 months; -20°C, 1 month (in solvent)[1][4]	-80°C, 6 months; -20°C, 1 month (in solvent)[2]	-20°C (as aliquots in solution)[5]	Not specified

Experimental Protocols

To ensure the quality and performance of a **Luteolin 7-sulfate** analytical standard, a series of experiments should be conducted. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

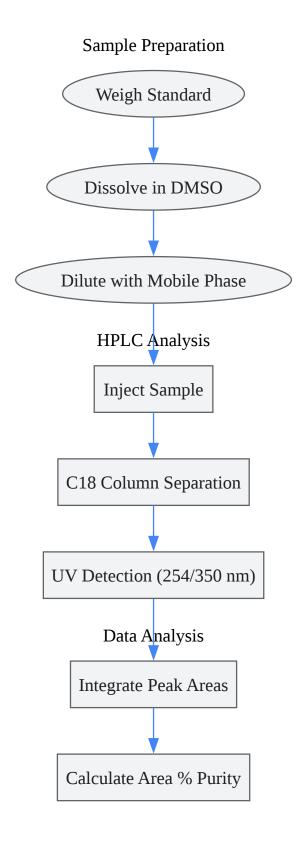


This protocol outlines a standard method for determining the purity of a **Luteolin 7-sulfate** standard using HPLC with UV detection.

- Instrumentation: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - o 0-5 min: 10% B
 - 5-25 min: 10% to 50% B
 - 25-30 min: 50% to 90% B
 - o 30-35 min: 90% B
 - o 35-36 min: 90% to 10% B
 - o 36-40 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 254 nm and 350 nm
- Injection Volume: 10 μL
- Standard Preparation: Accurately weigh and dissolve the Luteolin 7-sulfate standard in DMSO to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate concentration (e.g., 50 μg/mL).



• Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.





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HPLC Purity Assessment Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the identity of **Luteolin 7-sulfate** by verifying its molecular weight.

- Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
- LC Conditions: Use the same HPLC conditions as described above.
- MS Conditions:
 - Ionization Mode: Negative ESI
 - Scan Range: m/z 100-500
 - o Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
- Expected Result: A prominent peak at m/z 365.0 [M-H]⁻ corresponding to the deprotonated molecule of **Luteolin 7-sulfate**.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR can be used to determine the absolute purity of the standard against a certified reference material.

Instrumentation: NMR spectrometer (≥400 MHz).



 Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

Solvent: DMSO-d6

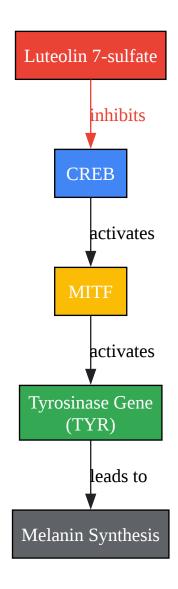
Procedure:

- Accurately weigh the **Luteolin 7-sulfate** standard and the internal standard.
- Dissolve both in a precise volume of DMSO-d₆.
- Acquire a ¹H NMR spectrum with appropriate relaxation delays (e.g., 5 times the longest T₁).
- Integrate a well-resolved signal from Luteolin 7-sulfate and a signal from the internal standard.
- Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the standard and the internal standard.

Biological Activity Context: Signaling Pathway

Luteolin 7-sulfate has been shown to inhibit melanin synthesis by downregulating the expression of tyrosinase (TYR), a key enzyme in melanogenesis. This is achieved through the inhibition of the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway.[1][2][3]





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